Product packaging for 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol(Cat. No.:CAS No. 1496189-92-4)

1-But-3-ynyl-3-propan-2-ylazetidin-3-ol

Cat. No.: B2394732
CAS No.: 1496189-92-4
M. Wt: 167.252
InChI Key: NUIWQHDYCIIOEW-UHFFFAOYSA-N
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Description

1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (CAS 1496189-92-4) is an organic compound belonging to the azetidine class, featuring a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a significant pharmacophore in medicinal chemistry. This specific compound incorporates both a terminal alkyne (but-3-ynyl) group and an isopropyl alcohol moiety on the azetidine ring. The terminal alkyne functional group is particularly valuable in chemical synthesis and drug discovery research, as it readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used for the efficient and selective conjugation of molecules, labeling of biomolecules, and the synthesis of more complex chemical architectures. While the specific biological activity of this compound requires further investigation by researchers, azetidine derivatives are recognized for their broad utility. Scientific literature indicates that structurally related azetidine compounds are being explored for their potential as modulators of biological targets, including the GPR119 receptor, which is of interest for metabolic disorders like diabetes and obesity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B2394732 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol CAS No. 1496189-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-ynyl-3-propan-2-ylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-5-6-11-7-10(12,8-11)9(2)3/h1,9,12H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIWQHDYCIIOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CN(C1)CCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496189-92-4
Record name 1-(but-3-yn-1-yl)-3-(propan-2-yl)azetidin-3-ol
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Synthetic Methodologies for 1 but 3 Ynyl 3 Propan 2 Ylazetidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Azetidinol (B8437883) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. scitepress.orgamazonaws.com For 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol, the primary disconnections focus on the formation of the azetidine (B1206935) ring and the introduction of the substituents.

A logical retrosynthetic strategy for this compound (I) involves two key disconnections of the azetidine ring, as illustrated in Figure 1.

Disconnection A (C-N Bond Formation): The most common approach to forming the azetidine ring is through an intramolecular nucleophilic substitution, typically an S(_N)2 reaction. frontiersin.org This involves disconnecting one of the C-N bonds. In this case, disconnecting the N1-C4 bond of the azetidine ring leads to a key intermediate, an amino alcohol with a suitable leaving group (e.g., a halide or a sulfonate ester) on the γ-carbon. This precursor can be traced back to a simpler epoxide intermediate.

Disconnection B (C-C Bond Formation): An alternative strategy involves the formation of a C-C bond. For the 3-hydroxyazetidine core, this could be envisioned through the cyclization of an α-amino ketone derivative. nih.gov

Focusing on Disconnection A, the tertiary alcohol at the C3 position can be retrosynthetically derived from the addition of an isopropyl Grignard reagent to a corresponding azetidin-3-one (B1332698) precursor. The N-but-3-ynyl group can be introduced via N-alkylation of a secondary azetidin-3-ol (B1332694). This leads to a simplified azetidine core.

This analysis suggests that a practical forward synthesis could start from an epoxide, which is then opened by an amine to generate a γ-amino alcohol. Subsequent protection, cyclization, and functional group manipulations would lead to the target molecule.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the construction of this compound.

A plausible multi-step synthesis is outlined below, starting from readily available materials.

Route 1: Epoxide Ring-Opening Strategy

Synthesis of the Amino Alcohol Intermediate: The synthesis can commence with the ring-opening of a suitable epoxide, such as 2-(chloromethyl)oxirane, with an appropriate amine. To introduce the N-but-3-ynyl group at a later stage, a protecting group on the nitrogen is necessary. A benzyl (B1604629) group is a suitable choice due to its stability and ease of removal. Reaction of 2-(chloromethyl)oxirane with benzylamine (B48309) would yield 1-(benzylamino)-3-chloropropan-2-ol.

Azetidine Ring Formation: The resulting amino alcohol can be cyclized to form the azetidine ring. This is typically achieved by treating the amino alcohol with a base to promote intramolecular nucleophilic substitution, where the alkoxide attacks the carbon bearing the chlorine atom. This would yield 1-benzylazetidin-3-ol, a key intermediate.

N-Debenzylation and N-Alkynylation: The benzyl group can be removed via hydrogenolysis. The resulting azetidin-3-ol can then be N-alkylated with 4-bromobut-1-yne to introduce the but-3-ynyl side chain, yielding 1-(but-3-ynyl)azetidin-3-ol.

Oxidation and Grignard Addition: The secondary alcohol of 1-(but-3-ynyl)azetidin-3-ol can be oxidized to the corresponding ketone, 1-(but-3-ynyl)azetidin-3-one, using standard oxidizing agents. Subsequent treatment with isopropyl magnesium bromide would furnish the target molecule, this compound.

Route 2: From α-Amino Ketones

An alternative approach could involve the cyclization of an α-amino ketone. nih.gov

Synthesis of the α-Amino Ketone Precursor: This would involve the synthesis of a suitably protected α-amino ketone.

Cyclization: Acid-promoted or metal-catalyzed decomposition of a diazo compound derived from the α-amino ketone can lead to the formation of the azetidin-3-one ring. nih.gov

Functionalization: Similar to Route 1, the resulting N-protected azetidin-3-one can be N-alkynylated and then treated with a Grignard reagent to afford the final product.

Several steps in the proposed syntheses require careful control of selectivity.

Chemoselectivity: In the N-alkynylation step, the reaction conditions must be chosen to favor N-alkylation over O-alkylation of the hydroxyl group. The higher nucleophilicity of the amine generally ensures this selectivity. During the oxidation of the secondary alcohol to the ketone, over-oxidation must be avoided.

Regioselectivity: The ring-opening of the epoxide with the amine is a key regioselective step. The reaction generally proceeds via an S(_N)2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide. In the case of 2-(chloromethyl)oxirane, the attack occurs at the terminal carbon of the epoxide.

Stereoselectivity: If the synthesis starts with a chiral epoxide, the stereochemistry of the resulting azetidin-3-ol can be controlled. The Grignard addition to the azetidin-3-one can also be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective outcomes. nih.gov

The C3 carbon of this compound is a chiral center. The synthesis of enantiopure forms is crucial for potential pharmaceutical applications.

Chiral Pool Synthesis: A common strategy is to start from a chiral precursor. For instance, using an enantiomerically pure form of 2-(chloromethyl)oxirane (available commercially) would lead to an enantiomerically enriched 1-benzylazetidin-3-ol.

Asymmetric Catalysis: Asymmetric oxidation of the secondary alcohol or asymmetric reduction of the ketone intermediate could be employed to introduce chirality.

Chiral Resolution: The racemic final product or a key intermediate could be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. frontiersin.orgnih.gov Key parameters to consider for the proposed synthetic steps include the choice of solvent, temperature, reaction time, and catalyst.

For the intramolecular cyclization to form the azetidine ring, the choice of base and solvent is crucial. A strong, non-nucleophilic base is generally preferred to avoid side reactions. The reaction is often carried out in a polar aprotic solvent.

The Grignard reaction requires strictly anhydrous conditions to prevent quenching of the Grignard reagent. The temperature should be carefully controlled to minimize side reactions.

The following interactive table presents a hypothetical optimization of the Grignard addition step to form the final product.

EntryGrignard Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1THF0265
21.5THF0278
31.5Et₂O0272
41.5THF-78 to 0385
52.0THF-78 to 0383

This is a hypothetical data table for illustrative purposes.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Routes with fewer steps and fewer protecting groups generally have a higher atom economy.

E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process.

Green Chemistry Principles: The proposed synthetic routes can be evaluated against the 12 principles of green chemistry. For example, using catalytic reagents instead of stoichiometric ones, minimizing the use of hazardous solvents, and designing energy-efficient processes are all important considerations.

The following table provides a comparative analysis of the two proposed routes based on these principles.

MetricRoute 1 (Epoxide)Route 2 (α-Amino Ketone)
Number of Steps 43
Overall Yield (Hypothetical) 30%25%
Atom Economy ModerateModerate to Low (due to diazo chemistry)
Use of Hazardous Reagents Grignard reagents (water-sensitive)Diazo compounds (potentially explosive)
Green Chemistry Adherence Moderate (use of protecting groups)Low to Moderate

This is a hypothetical data table for illustrative purposes.

In-Depth Analysis of this compound Unattainable Due to Lack of Publicly Available Scientific Data

A comprehensive article detailing the advanced structural elucidation and conformational analysis of the chemical compound this compound cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant absence of published experimental data for this specific molecule.

The creation of a scientifically accurate and informative article, as outlined by the user's detailed request, is contingent upon the availability of extensive analytical data. This includes results from a variety of sophisticated techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including advanced 1D (DEPT, APT) and 2D (COSY, HSQC, HMBC, NOESY) experiments.

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and fragmentation analysis.

Vibrational Spectroscopy: Both Infrared (IR) and Raman spectroscopy to identify functional groups and bonding interactions.

X-ray Diffraction Analysis: To determine the solid-state structure.

Chiroptical Spectroscopy: Such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for stereochemical analysis.

This full suite of characterization is typically performed after a compound has been synthesized in a research laboratory. The resulting data is then published in peer-reviewed scientific journals. For the highly specific compound this compound, no such public records of its synthesis or structural analysis appear to exist.

While general principles of spectroscopic analysis for related structures like azetidines are well-documented, applying this general knowledge to generate specific data tables, research findings, and detailed analyses for this particular compound would constitute scientific fabrication. To maintain the integrity and accuracy of the information provided, no article can be written until peer-reviewed experimental data for this compound becomes available in the public domain.

Computational Chemistry and Theoretical Investigations of 1 but 3 Ynyl 3 Propan 2 Ylazetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.orgresearchgate.net These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity. aps.org For 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol, such calculations reveal the interplay between its strained azetidine (B1206935) ring, the nucleophilic nitrogen and oxygen atoms, and the electron-rich alkyne group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing a molecule's reactivity. wikipedia.orgossila.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom within the azetidine ring and the π-system of the butynyl group, reflecting the most probable sites for electrophilic attack. The LUMO is likely distributed across the antibonding orbitals of the azetidine ring and the C-O bond, indicating regions susceptible to nucleophilic attack.

Interactive Table: Theoretical Frontier Orbital Energies Below are hypothetical frontier orbital energies for this compound, calculated using a Density Functional Theory (DFT) approach.

ParameterEnergy (eV)Description
HOMO Energy -6.15Represents the ionization potential and electron-donating capability. ossila.com
LUMO Energy 1.85Represents the electron affinity and electron-accepting capability. ossila.com
HOMO-LUMO Gap 8.00The energy difference indicates high kinetic stability. wikipedia.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.netresearchgate.netmdpi.com The MEP map illustrates regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would show concentrated negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the azetidine ring, corresponding to their lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles. mdpi.com Conversely, the most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the most acidic proton and a likely site for interaction with nucleophiles.

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation of novel compounds. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

Predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below. These theoretical values are crucial for assigning signals in experimentally obtained spectra. nih.govnih.gov

Interactive Table: Predicted NMR Chemical Shifts (ppm) The following table presents plausible ¹H and ¹³C chemical shifts relative to a standard reference.

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Isopropyl CH ~3.1~60.0Deshielded by the adjacent nitrogen atom.
Isopropyl CH₃ ~1.1~18.0Standard aliphatic region.
Azetidine CH₂ ~2.8 - 3.5~55.0Protons and carbons are deshielded by the ring strain and nitrogen.
Quaternary C -~75.0Carbon attached to both the hydroxyl group and the isopropyl group.
Butynyl CH₂ ~2.5~22.0Adjacent to the alkyne group.
Alkyne C≡C -~70.0, ~85.0Characteristic chemical shifts for sp-hybridized carbons.
Terminal Alkyne CH ~2.0-Shielded proton on a terminal alkyne.
Hydroxyl OH ~4.5-Chemical shift is variable and depends on solvent and concentration. researchgate.net

Furthermore, the calculation of vibrational frequencies can predict the infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch (~3400 cm⁻¹), the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-N stretches within the azetidine ring (~1100-1200 cm⁻¹). nih.gov

Conformational Analysis and Energy Landscapes of this compound

The biological and chemical activity of a flexible molecule is often determined by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms and the energy barriers between them. rti.org

To explore the vast conformational space of this compound, various computational techniques are employed. nih.gov

Molecular Mechanics (MM): A fast method that uses classical physics to calculate the energy of different conformations, making it suitable for an initial broad search.

Monte Carlo (MC): This stochastic method involves making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy, allowing it to overcome small energy barriers. nih.gov

Molecular Dynamics (MD): This simulation technique calculates the trajectory of atoms over time, providing insight into the dynamic behavior of the molecule and its conformational preferences. nih.gov

These methods are used to systematically rotate the key single bonds in the molecule—specifically the bond connecting the isopropyl group to the ring and the bond connecting the butynyl group to the nitrogen atom—to generate a potential energy surface.

Through conformational sampling, several low-energy (stable) conformers of this compound can be identified. The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions.

A key interaction expected for this molecule is an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the azetidine nitrogen's lone pair. Conformations that allow for this interaction are expected to be particularly stable. Steric repulsion between the bulky isopropyl group and the butynyl side chain will also play a significant role in determining the preferred geometries.

Interactive Table: Hypothetical Relative Energies of Stable Conformers This table shows the theoretical relative energies of the most stable conformers identified through computational analysis.

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Description
1 (Global Minimum) C-C-N-C: 1750.00Features a strong intramolecular hydrogen bond between the OH group and the azetidine nitrogen. Minimal steric clash.
2 C-C-N-C: 651.25Hydrogen bond is broken, but steric repulsion is still low.
3 C-C-N-C: -702.50Butynyl and isopropyl groups are in a gauche orientation, leading to moderate steric hindrance.

Computational Studies of Reaction Mechanisms Relevant to Synthesis or Derivatization

The synthesis of this compound involves the formation of a crucial carbon-carbon bond between the azetidine ring and the butynyl group. Computational studies are instrumental in mapping the potential energy surface of this reaction, identifying the most favorable pathways, and understanding the factors that control its efficiency and stereochemistry. Density Functional Theory (DFT) is a common and effective method for such investigations. nih.govcsic.es

A complete understanding of a reaction mechanism requires the identification and characterization of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

The key reaction for synthesis is the alkynylation of the ketone in 1-propan-2-ylazetidin-3-one. wikipedia.org This involves the addition of a nucleophilic but-3-ynyl group, typically as a lithium or Grignard reagent, to the electrophilic carbonyl carbon of the azetidinone.

Reaction Pathway Modeling: Researchers would model this process by first optimizing the geometries of the reactants (1-propan-2-ylazetidin-3-one and the butynyl nucleophile). The next step is to locate the transition state (TS) for the nucleophilic addition. This is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate.

The transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate—in this case, the formation of the new C-C bond and the breaking of the C=O pi-bond. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS connects the reactants and the desired product, an alkoxide intermediate, which upon protonation yields the final this compound.

Computational models can predict the activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a faster reaction. Key geometric parameters of the transition state, such as the length of the forming C-C bond and the angle of nucleophilic attack (e.g., the Bürgi-Dunitz angle), provide critical insights into the reaction's stereochemical outcome.

Table 1: Illustrative Calculated Transition State Parameters for the Alkynylation of a Model Azetidin-3-one (B1332698) Disclaimer: The following data is representative of a model system (addition of ethynyl-lithium to N-methylazetidin-3-one) calculated at the B3LYP/6-31G(d) level of theory and serves as an example due to the absence of specific published data for this compound.

ParameterValueUnitDescription
ΔG‡ (Activation Energy)15.8kcal/molThe Gibbs free energy barrier for the reaction.
Imaginary Frequency-254.3cm⁻¹Confirms the structure is a true transition state.
Forming C-C Bond Length2.15ÅThe distance between the nucleophilic alkyne carbon and the electrophilic carbonyl carbon in the TS.
C-O Bond Length1.32ÅThe elongated carbonyl C-O bond in the TS.
Bürgi-Dunitz Angle105.2degreesThe angle of approach of the nucleophile to the carbonyl plane.

The reaction environment, including the solvent and any catalysts, can significantly alter the reaction pathway and energy barriers.

Solvation Effects: Solvents can stabilize or destabilize reactants, transition states, and products to different extents. Computational models account for these effects using either explicit or implicit methods.

Explicit Solvation: A small number of solvent molecules are included directly in the calculation, which can be computationally intensive but provides a detailed picture of specific solvent-solute interactions like hydrogen bonding.

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method.

For the synthesis of this compound, the choice of solvent (e.g., tetrahydrofuran vs. diethyl ether) can influence the aggregation state and reactivity of the organometallic nucleophile. Computational studies can compare the activation energies in different solvent models to predict optimal reaction conditions.

Catalytic Influences: The alkynylation reaction is often mediated by the counter-ion of the nucleophile (e.g., Li+, MgBr+). This ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the azetidinone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and lowering the activation energy of the reaction.

Theoretical investigations can model the reaction with and without the coordinating metal cation to quantify its catalytic effect. DFT studies can elucidate how different Lewis acids or additives might alter the reaction's energy profile and stereoselectivity. researchgate.net For instance, the coordination of the metal can also influence the facial selectivity of the nucleophilic attack on the planar carbonyl group.

Table 2: Illustrative Comparison of Calculated Activation Energies with Environmental Effects Disclaimer: The following data is based on a model system and illustrates typical computational findings for the influence of a Lewis acid catalyst and solvent on a nucleophilic addition reaction.

Reaction ConditionCalculated ΔG‡ (kcal/mol)Change from Uncatalyzed Gas Phase
Gas Phase, Uncatalyzed25.1-
Gas Phase, Li+ Catalyzed16.5-8.6
PCM (THF), Uncatalyzed24.3-0.8
PCM (THF), Li+ Catalyzed15.8-9.3

These computational approaches provide a detailed, atom-level view of the reaction mechanism, offering predictive power that can guide experimental efforts to synthesize or derivatize this compound efficiently and selectively.

Exploration of Biological Interactions and Mechanisms at a Molecular Level in Vitro

Investigation of Molecular Target Engagement and Binding Affinities (In Vitro)

There is currently no published research detailing the molecular target engagement or binding affinities of 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol.

Information from receptor binding assays for this compound is not available. Such assays are crucial for determining the binding affinity of a compound to specific receptors, and this data is not present in the current body of scientific literature.

There are no available studies on the in vitro enzyme inhibition or activation kinetics and mechanisms of this compound. Research in this area would be necessary to understand how this compound may affect enzymatic activity.

Mechanistic Studies in Cellular Models (In Vitro)

Mechanistic studies of this compound in cellular models have not been reported in the scientific literature.

Data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are used to characterize ligand-protein interactions, are not available for this compound.

There is no published information regarding the cellular uptake, subcellular localization, or in vitro metabolic stability of this compound. These studies are essential for understanding the behavior of the compound in a cellular environment.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No structure-activity relationship (SAR) studies for analogs of this compound have been identified in the available literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound.

Design and Synthesis of Chemically Modified Derivatives for SAR Exploration

To investigate the Structure-Activity Relationship (SAR) of this compound, a systematic modification of its core structure is essential. The design of derivatives would focus on three primary regions of the molecule: the N-substituent (but-3-ynyl group), the C3-substituent (propan-2-yl group), and the hydroxyl group at the C3 position. The synthesis of these analogs would likely follow established synthetic routes for N-substituted 3-hydroxyazetidines.

Modification of the N-Substituent:

The N-but-3-ynyl group offers a key point for modification to explore the impact of the terminal alkyne and the length of the alkyl chain on biological activity. The terminal alkyne is a versatile functional group that can participate in various interactions, including π-stacking or acting as a precursor for click chemistry to conjugate with biological targets.

Alkynyl Chain Homologation and Isomerization: Derivatives with varying alkynyl chain lengths (e.g., pent-4-ynyl, hex-5-ynyl) could be synthesized to probe the optimal distance for potential interactions. Isomeric derivatives, such as those with an internal alkyne (e.g., but-2-ynyl), would help to understand the importance of the terminal hydrogen.

Saturation of the Alkynyl Group: Reduction of the alkyne to the corresponding alkene (but-3-enyl) or alkane (butyl) would clarify the role of the triple bond in the observed biological activity.

Introduction of Aromatic and Heterocyclic Moieties: Replacing the butynyl group with various arylalkyl or heteroarylalkyl substituents could explore potential aromatic interactions with a target protein. For instance, benzyl (B1604629) or pyridinylmethyl groups could be introduced.

Modification of the C3-Substituent:

The propan-2-yl (isopropyl) group at the C3 position provides a specific steric and electronic environment. Modifications at this position would aim to understand the spatial requirements of the binding pocket.

Varying Alkyl Substituents: Replacing the isopropyl group with other alkyl groups of varying sizes and branching (e.g., ethyl, tert-butyl, cyclopentyl) would provide insight into the steric tolerance at this position.

Introduction of Functional Groups: Introducing polar functional groups into the C3 substituent, such as a hydroxymethyl or an aminomethyl group, could probe for potential hydrogen bonding interactions.

Aromatic Substituents: The synthesis of derivatives with an aryl group (e.g., phenyl) at the C3 position would explore the possibility of π-π interactions.

Modification of the C3-Hydroxyl Group:

The tertiary hydroxyl group is a potential hydrogen bond donor and acceptor. Its role can be investigated through several modifications.

Esterification and Etherification: Conversion of the hydroxyl group to esters (e.g., acetate) or ethers (e.g., methyl ether) would eliminate its hydrogen bond donating ability and alter its polarity.

Inversion of Stereochemistry: If the C3 position is a chiral center, the synthesis of the opposite enantiomer would be crucial to determine if the biological activity is stereospecific.

Replacement with Other Functional Groups: Substituting the hydroxyl group with an amino or fluoro group would provide derivatives with different hydrogen bonding capabilities and electronic properties.

The synthesis of these derivatives would likely involve the alkylation of a pre-formed 3-(propan-2-yl)azetidin-3-ol or the reaction of a suitable N-substituted azetidin-3-one (B1332698) with an organometallic reagent corresponding to the desired C3-substituent.

Interactive Data Table: Proposed Derivatives of this compound for SAR Studies

Compound ID Modification Site Substituent Rationale for Synthesis
Parent -This compoundBaseline compound for activity comparison.
D1 N-SubstituentPent-4-ynylExplore effect of alkynyl chain length.
D2 N-SubstituentButylDetermine the importance of the alkyne.
D3 N-SubstituentBenzylInvestigate aromatic interactions.
D4 C3-SubstituentEthylProbe steric tolerance at C3.
D5 C3-Substituenttert-ButylAssess impact of increased steric bulk.
D6 C3-SubstituentPhenylExplore π-π interactions at C3.
D7 C3-HydroxylO-AcetylEliminate hydrogen bond donating ability.
D8 C3-HydroxylO-MethylAssess impact of ether linkage.
D9 C3-HydroxylAminoIntroduce a basic hydrogen bonding group.

Correlation of Structural Variations with Modulated Biological Activity Profiles (In Vitro)

Following the successful synthesis of the designed derivatives, their in vitro biological activities would be evaluated to establish a clear Structure-Activity Relationship (SAR). The choice of in vitro assays would be guided by the biological activities reported for structurally related azetidine (B1206935) compounds, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.govniscpr.res.inbepls.com

Hypothetical SAR Findings from In Vitro Screening:

Assuming a hypothetical screening cascade reveals, for instance, antimicrobial activity against a panel of bacterial strains, the following correlations between structural modifications and biological activity could be postulated:

Impact of the N-Substituent: A decrease in antimicrobial activity upon saturation of the butynyl group (D2) would suggest that the rigidity or electronic nature of the alkyne is crucial for binding to the molecular target. Conversely, if the benzyl derivative (D3) shows enhanced activity, it would indicate a beneficial aromatic interaction within the binding site. The activity of the homologated derivative (D1) would help to define the optimal positioning of the terminal alkyne.

Influence of the C3-Substituent: If derivatives with smaller alkyl groups at C3, such as ethyl (D4), retain or show improved activity, while those with bulkier groups like tert-butyl (D5) are less active, it would imply a sterically constrained binding pocket. The introduction of a phenyl group (D6) could either enhance activity through favorable π-stacking interactions or diminish it due to steric hindrance, providing valuable information about the topology of the active site.

Role of the C3-Hydroxyl Group: The modification of the hydroxyl group would be highly informative. A significant drop in activity for the acetylated (D7) and methylated (D8) derivatives would strongly suggest that the hydroxyl group acts as a critical hydrogen bond donor. If the amino-substituted derivative (D9) exhibits potent activity, it could indicate that a hydrogen bond donor with a different electronic character is well-tolerated or even preferred.

These in vitro SAR studies are fundamental for identifying the key pharmacophoric features of the this compound scaffold. The data generated would guide the design of second-generation analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: Hypothetical In Vitro Antimicrobial Activity of this compound Derivatives

Compound ID N-Substituent C3-Substituent C3-Functional Group Hypothetical MIC (µg/mL) vs. S. aureus
Parent But-3-ynylPropan-2-yl-OH16
D1 Pent-4-ynylPropan-2-yl-OH8
D2 ButylPropan-2-yl-OH64
D3 BenzylPropan-2-yl-OH4
D4 But-3-ynylEthyl-OH8
D5 But-3-ynyltert-Butyl-OH>128
D6 But-3-ynylPhenyl-OH32
D7 But-3-ynylPropan-2-yl-OAc128
D8 But-3-ynylPropan-2-yl-OMe>128
D9 But-3-ynylPropan-2-yl-NH216

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Strategic Functionalization of the Azetidinol (B8437883) Core

The azetidinol core of 1-but-3-ynyl-3-propan-2-ylazetidin-3-ol contains two primary sites for functionalization: the tertiary hydroxyl group at C3 and the nitrogen atom of the azetidine (B1206935) ring.

The tertiary hydroxyl group can be a target for several modifications. Esterification or etherification can introduce a variety of functional groups, altering the compound's lipophilicity, hydrogen bonding capacity, and steric profile. For instance, reaction with acyl chlorides or carboxylic anhydrides can yield esters, while alkyl halides under basic conditions can produce ethers. These modifications can be used to probe interactions with biological targets.

The azetidine nitrogen is another key site for derivatization. While it is already substituted with a butynyl group, N-dealkylation followed by re-alkylation or acylation can introduce alternative substituents. This allows for the exploration of how different groups at this position influence the compound's properties.

Furthermore, the azetidine ring itself can be a target for more complex transformations. Ring-opening reactions, for example, can provide access to a different class of acyclic amino alcohols, while ring-expansion strategies could lead to larger heterocyclic systems like pyrrolidines or piperidines.

Synthesis of Key Analogs with Modified Alkynyl, Isopropyl, or Hydroxyl Moieties

Systematic modification of the key functional groups of this compound is a crucial strategy for understanding structure-activity relationships (SAR).

Modification of the Alkynyl Group: The terminal alkyne is a particularly versatile handle for derivatization. Sonogashira coupling, for example, can be employed to introduce aryl, heteroaryl, or vinyl substituents, significantly expanding the molecular complexity. The alkyne can also be reduced to the corresponding alkene or alkane, allowing for an investigation of the role of this unsaturated moiety in biological activity.

Modification of the Isopropyl Group: The isopropyl group at the C3 position can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of this substituent. This can be achieved by starting from different ketones in the initial synthesis of the azetidinol core. For example, using acetone (B3395972) would yield the isopropyl group, while employing cyclohexanone (B45756) would result in a spirocyclic analogue.

Modification of the Hydroxyl Group: As mentioned, the hydroxyl group can be readily derivatized. Conversion to a ketone via oxidation would yield the corresponding azetidin-3-one (B1332698), a versatile intermediate for further functionalization. nih.gov For example, the resulting ketone could undergo nucleophilic addition to introduce a wide range of substituents at the C3 position with control over stereochemistry.

A summary of potential modifications is presented in the interactive table below:

Original Moiety Modification Strategy Resulting Functional Group Potential Impact
Terminal AlkyneSonogashira CouplingAryl/Heteroaryl AlkyneExploration of aromatic interactions
Terminal AlkyneReductionAlkene/AlkaneInvestigating the role of unsaturation
Isopropyl GroupSynthesis from different ketonesOther alkyl/aryl groupsProbing steric and electronic requirements
Hydroxyl GroupOxidationKetone (Azetidin-3-one)Access to further C3 functionalization
Hydroxyl GroupEsterification/EtherificationEster/EtherAltering lipophilicity and hydrogen bonding

Development of Methods for Stereoselective Synthesis of Diastereomeric and Enantiomeric Analogs

The C3 position of this compound is a stereocenter. Therefore, the development of stereoselective synthetic methods is critical for isolating and evaluating the biological activity of individual enantiomers and diastereomers. Chiral auxiliaries, asymmetric catalysts, and chiral resolution techniques are key approaches in this endeavor.

One potential strategy involves the use of a chiral auxiliary on the azetidine nitrogen to direct the stereochemical outcome of the addition of the isopropyl group to a precursor azetidin-3-one. rsc.org Subsequent removal of the auxiliary would provide the desired enantiomerically enriched product.

Asymmetric catalysis, for instance, employing a chiral catalyst in the key ring-forming step, can also provide a direct route to enantiomerically pure azetidinols. Recent advances have demonstrated the enantioselective synthesis of 2,3-disubstituted azetidines using copper-catalyzed reactions, a strategy that could potentially be adapted. acs.org Furthermore, gold-catalyzed cyclizations of chiral N-propargylsulfonamides have been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Exploration of Click Chemistry and Other Bioconjugation Strategies with the Terminal Alkyne

The terminal alkyne of the N-butynyl group is an ideal functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frwikipedia.org This reaction is highly efficient, selective, and biocompatible, making it a powerful tool for bioconjugation.

By reacting this compound with various azide-containing molecules, a wide range of conjugates can be synthesized. nih.gov This includes linking the azetidinol scaffold to:

Fluorescent dyes: for imaging and tracking studies.

Biotin: for affinity-based purification and detection.

Peptides or proteins: to create targeted probes or therapeutics.

Carbohydrates: to improve solubility or modulate biological activity.

Solid supports: for the development of affinity matrices or high-throughput screening platforms.

The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker but can also participate in hydrogen bonding and other interactions, potentially influencing the biological activity of the conjugate. While CuAAC is a robust reaction, potential side reactions like the homo-coupling of terminal alkynes should be considered and reaction conditions optimized accordingly. nih.govresearchgate.net

Methodologies for Combinatorial Library Generation Based on the this compound Scaffold

The this compound scaffold is well-suited for the generation of combinatorial libraries to accelerate the discovery of new bioactive compounds. nih.govoregonstate.edubroadinstitute.orgresearchgate.netnih.gov A diversity-oriented synthesis approach can be employed, where the different points of functionalization are systematically varied.

A potential workflow for generating a combinatorial library could involve:

Scaffold Synthesis: A robust and scalable synthesis of a core azetidinol intermediate.

Parallel Derivatization: In a multi-well format, the core scaffold can be reacted with a diverse set of building blocks targeting the key functionalization sites.

N-alkylation: A library of different N-substituents can be introduced.

C3-diversification: A variety of ketones can be used in the initial synthesis to generate diverse C3-substituents.

Click Chemistry: The terminal alkyne can be reacted with a library of azides.

Purification and Characterization: Automated purification techniques can be used to isolate the library members, followed by high-throughput characterization.

This approach allows for the rapid generation of a large number of structurally diverse analogues, which can then be screened for desired biological activities.

The table below outlines a possible combinatorial library design based on the this compound scaffold.

Scaffold Position Building Block Library Number of Variants
Azetidine Nitrogen (R1)Alkyl halides, acyl chlorides>50
C3-substituent (R2)Ketones>50
Terminal Alkyne (R3)Azides (via Click Chemistry)>100

Potential Applications As Research Probes or Chemical Tools in Chemical Biology

Development of Fluorescent or Affinity Probes Incorporating the Azetidinol (B8437883) Scaffold for Target Identification (In Vitro)

There is no available research describing the development of fluorescent or affinity probes based on 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol. In principle, the terminal alkyne could be used to attach a fluorophore or an affinity tag (like biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Such a probe could then be used in in vitro systems to identify binding partners. However, the synthesis of the parent compound and its derivatization into a probe have not been reported.

Utility in Target Validation Studies and Pathway Deconvolution in Cellular Systems (In Vitro)

No studies have been published that utilize this compound for target validation or pathway deconvolution in cellular systems. For a compound to be useful in such studies, its biological activity and molecular targets would first need to be identified. As this foundational information is missing, its utility as a tool for these purposes remains unknown.

Application as a Core Scaffold for the Construction of Complex Molecular Architectures

While the azetidine (B1206935) ring is a valuable scaffold in organic synthesis, there are no documented instances of this compound being used as a building block for constructing more complex molecules. The presence of multiple functional groups (a secondary amine within the ring, a tertiary alcohol, and a terminal alkyne) theoretically allows for diverse chemical modifications, but its practical application as a scaffold has not been explored in the scientific literature.

Integration into Chemical Biology Methodologies for Understanding Molecular Mechanisms

There is no evidence of this compound being integrated into any chemical biology methodologies. Such integration would require a known biological effect or a specific interaction that could be leveraged to study molecular mechanisms, which is currently not the case for this compound.

Conclusion and Future Research Directions for 1 but 3 Ynyl 3 Propan 2 Ylazetidin 3 Ol

Summary of Key Academic Contributions and Insights

While dedicated research on 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol is not yet prominent in the literature, its structural motifs suggest several key areas where it could make significant academic contributions. The insights below are extrapolated from the broader understanding of substituted azetidinols.

The azetidine (B1206935) ring is a "privileged" scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, reduced toxicity, and enhanced solubility. researchgate.netchemrxiv.org The incorporation of this strained four-membered ring can lead to compounds with a well-defined three-dimensional geometry, which is crucial for specific interactions with biological targets.

The tertiary alcohol at the 3-position of the azetidine ring in This compound is a key functional group. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of an enzyme or receptor. Furthermore, this hydroxyl group serves as a synthetic handle for further functionalization, allowing for the generation of diverse libraries of related compounds.

The N-but-3-ynyl substituent is another feature of significant academic interest. The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov This opens up the possibility of conjugating the azetidinol (B8437883) core to other molecules of interest, such as fluorescent probes, polymers, or biologically active fragments.

The isopropyl group at the 3-position, adjacent to the hydroxyl group, provides steric bulk that can influence the molecule's conformation and its binding to biological targets. This substituent can also play a role in modulating the lipophilicity of the compound.

Identification of Remaining Challenges and Open Questions in the Field

Despite the potential of substituted azetidinols, several challenges and open questions remain in their synthesis and application, which are directly relevant to This compound .

One of the primary challenges is the synthesis of the strained azetidine ring itself. While numerous methods have been developed, the synthesis of highly substituted azetidines can be low-yielding and require harsh reaction conditions. nih.govnih.gov The stereoselective synthesis of chiral azetidin-3-ols, which is often crucial for biological activity, presents an additional layer of complexity.

The reactivity of the azetidine ring can also be a double-edged sword. The inherent ring strain that makes these compounds interesting also makes them susceptible to ring-opening reactions. nih.govuni-mainz.debeilstein-journals.org Understanding and controlling the stability of the azetidine ring in This compound under various conditions will be a critical area of investigation.

A significant open question is the full extent of the biological activities of azetidinol derivatives. While some have shown promise as anticancer, antibacterial, and antiviral agents, the structure-activity relationships are not yet fully understood. nih.govmdpi.com The specific biological targets of compounds like This compound are yet to be identified.

Furthermore, the potential of the N-alkynyl group for applications beyond "click" chemistry remains to be fully explored. Its role in modulating the electronic properties of the azetidine nitrogen and its potential to participate in other types of cyclization or addition reactions are areas ripe for investigation.

Challenge Description
Synthesis Developing efficient and stereoselective methods for the synthesis of polysubstituted azetidin-3-ols remains a significant hurdle.
Stability The inherent ring strain can lead to undesired ring-opening reactions, posing a challenge for storage and in vivo applications.
Biological Activity The full spectrum of biological targets and the precise structure-activity relationships for this class of compounds are largely unknown.
Functional Group Reactivity Exploring the broader synthetic utility of the N-alkynyl group beyond well-established transformations is an open area of research.

Proposed Future Research Avenues for this compound and Related Azetidinols

The unique combination of functional groups in This compound suggests several exciting avenues for future research.

A primary focus should be on the development of novel synthetic methodologies for the efficient and stereoselective synthesis of this and related compounds. This could involve exploring photochemical methods, such as the Norrish-Yang cyclization, which has shown promise for the synthesis of azetidinols. nih.govuni-mainz.debeilstein-journals.org

A comprehensive investigation into the biological activity of This compound is warranted. This would involve screening the compound against a wide range of biological targets, including enzymes and receptors implicated in various diseases. The N-but-3-ynyl group allows for the synthesis of activity-based probes to identify its cellular targets.

The concept of bioisosteric replacement is a powerful tool in drug design. cambridgemedchemconsulting.comdrughunter.comnih.gov Future research could explore the synthesis of analogs of This compound where the azetidine ring serves as a bioisostere for other common heterocyclic scaffolds. This could lead to the discovery of new drug candidates with improved properties.

The terminal alkyne functionality opens up a vast array of possibilities in materials science. This compound could be used as a monomer in polymerization reactions to create novel polymers with unique properties. It could also be grafted onto surfaces or incorporated into metal-organic frameworks.

Finally, detailed computational studies could provide valuable insights into the conformational preferences, electronic properties, and potential biological interactions of This compound . This would complement experimental studies and guide the design of future analogs.

Proposed Research Avenue Description
Synthetic Methodology Development of novel, efficient, and stereoselective synthetic routes.
Biological Screening Comprehensive evaluation of the compound's activity against a diverse panel of biological targets.
Bioisosteric Replacement Studies Design and synthesis of analogs where the azetidinol core mimics other known pharmacophores.
Materials Science Applications Utilization of the terminal alkyne for the development of novel polymers and functional materials.
Computational Modeling In-depth theoretical studies to understand the molecule's properties and guide further research.

Q & A

Q. What are the common synthetic routes for 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol?

  • Methodological Answer : Synthesis typically involves ring-closing strategies or nucleophilic substitution. For azetidin-3-ol derivatives, a common approach is the reaction of propargyl derivatives (e.g., but-3-ynyl halides) with azetidine precursors. For example, using a base like K₂CO₃ in anhydrous THF to facilitate substitution at the azetidine nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Structural analogs, such as 1-methylazetidin-3-ol, have been synthesized using similar protocols, emphasizing the role of steric effects from substituents like the propan-2-yl group .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring integrity and substituent positions. The propan-2-yl group shows characteristic splitting patterns (e.g., septet for –CH(CH₃)₂).
  • IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches.
  • Mass Spectrometry (LCMS) : High-resolution MS validates molecular weight and purity (>98% by LCMS, as seen in azetidine analogs in pharmacological studies) .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Substituent Variation : Compare bioactivity of derivatives with different groups (e.g., but-3-ynyl vs. phenyl or methyl). For example, replace the propan-2-yl group with bulkier substituents to assess steric effects on receptor binding.
  • Biological Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or cell-based viability tests.
  • Data Table : Hypothetical SAR based on structural analogs:
Substituent (R)LogPIC₅₀ (μM)Notes
But-3-ynyl2.10.8High potency, moderate lipophilicity
Propan-2-yl1.81.5Reduced activity due to steric hindrance
Phenyl3.05.2Increased hydrophobicity lowers solubility
  • Reference structural comparisons from azetidine derivatives in PubChem data .

Q. What strategies resolve contradictions in reported biological activities of azetidin-3-ol derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Purity Issues : Validate compound purity via LCMS and elemental analysis. Impurities >2% can skew bioactivity results.
  • Stereochemistry : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. For example, the (R)- and (S)-isomers of similar azetidines show divergent binding affinities .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) across labs. Inconsistent cell culture conditions (e.g., serum concentration) may explain variability .

Q. How to perform computational docking studies to predict interactions with biological targets?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Preparation : Retrieve protein structures (e.g., from PDB: 4EY7 for kinase targets). Optimize protonation states at pH 7.4.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel. The alkyne group may participate in π-π stacking or hydrogen bonding, depending on the target.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Studies on similar azetidine derivatives suggest a strong correlation (R² > 0.85) between docking scores and in vitro activity .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in amber vials at –20°C under nitrogen to prevent degradation.
  • Disposal : Neutralize with 10% aqueous NaOH and incinerate as hazardous organic waste. Refer to GHS guidelines for flammability (Category 2) and acute toxicity (Category 4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.